6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
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Overview
Description
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, which contributes to its unique chemical properties and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine can be achieved through various methods. One notable approach involves a nitro-Mannich reaction, which leads to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a significant advancement as it provides a shorter and more efficient route to this pharmacologically relevant heterobicyclic system.
Another method involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate . This process includes several steps such as transannular reactions and detosylation, which are crucial for forming the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of fully reduced derivatives of the compound.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the 5-HT2C receptor, which plays a role in regulating mood and appetite . Additionally, it has been studied for its inhibitory activity against enzymes such as ubiquitin-specific peptidase 30 (USP30) and the renal outer medullary potassium channel (ROMK) .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar core structure but lacks the methyl group at the 6-position.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and additional substituents.
Uniqueness
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position can influence its interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
5762-99-2 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-8-3-2-4-9-7-10-5-6-11(8)9/h8-10H,2-7H2,1H3 |
InChI Key |
SVOHVSIDMNJXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2N1CCNC2 |
Origin of Product |
United States |
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